molecular formula C13H17NO3 B159572 Methyl 2-(morpholinomethyl)benzoate CAS No. 135651-46-6

Methyl 2-(morpholinomethyl)benzoate

Cat. No.: B159572
CAS No.: 135651-46-6
M. Wt: 235.28 g/mol
InChI Key: LOVTXOMBUAEJSN-UHFFFAOYSA-N
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Description

Methyl 2-(morpholinomethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring attached to a methyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(morpholinomethyl)benzoate typically involves the reaction of methyl 2-formylbenzoate with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl carbon of the formyl group, followed by cyclization to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(morpholinomethyl)benzoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the morpholine ring are replaced by other groups. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, sulfonyl chlorides, alkylating agents, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoates and morpholine derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(morpholinomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the interactions of morpholine-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of molecules with therapeutic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholinomethyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity for its target, while the benzoate moiety can influence its pharmacokinetic properties.

Comparison with Similar Compounds

    Methyl 2-(piperidin-1-ylmethyl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 2-(pyrrolidin-1-ylmethyl)benzoate: Contains a pyrrolidine ring instead of a morpholine ring.

    Methyl 2-(azepan-1-ylmethyl)benzoate: Features an azepane ring in place of the morpholine ring.

Uniqueness: Methyl 2-(morpholinomethyl)benzoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance solubility, stability, and binding interactions, making this compound distinct from its analogs with different ring systems.

Properties

IUPAC Name

methyl 2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-5-3-2-4-11(12)10-14-6-8-17-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVTXOMBUAEJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564756
Record name Methyl 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135651-46-6
Record name Methyl 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide, dibromomethane (3.56 g, 20 mmol) and methyl-2-methylbenzoate (3.04 g, 20 mmol) in 30 mL CHCl3 was refluxed for 4 h. The solvent was evaporated and the residue was purified by column chromatography, with EtOAc:hexanes, 1:5, as eluant, yielding (3.496 g, 76%) of 2-bromomethyl-benzoic acid methyl ester. A solution of 2-bromomethyl-benzoic acid methyl ester (368 mg, 2 mmol) and morpholine (174 mg, 2.0 mmol) in 8 mL DMF with 1 mL HCl (2 N) was refluxed overnight. The solvent was evaporated in vacuo and the residue was purified by column chromatography with EtOAc:hexanes, 1:4, yielding (180 mg, 38%) 2-(morpholin-4-ylmethyl)-benzoic acid methyl ester. The title compound was prepared from 2-(morpholin-4-ylmethyl)-benzoic acid methyl ester, hydrazine and then 3-trifluoromethyl-benzaldehyde in two steps by procedures similar to Example 29. 1H NMR (CDCl3): 8.46 (s, 1H), 8.02 (m, 2H), 7.96 (d, J=7.8 Hz, 1H), 7.45 (d, J=7.8 Hz, 1H), 7.54 (d, J=7.8 Hz, 1H), 7.45 (m, 2H), 7.22 (m, 1H), 3.82 (t, J=4.8 Hz, 4H), 2.64 (t, J=4.8 Hz, 4H).
Quantity
368 mg
Type
reactant
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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